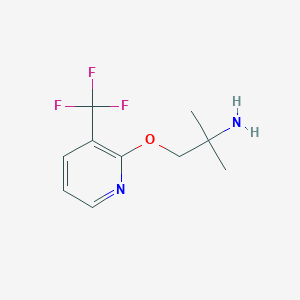

2-(2-Amino-2-methylpropoxy)-3-(trifluoromethyl)pyridine

Description

2-(2-Amino-2-methylpropoxy)-3-(trifluoromethyl)pyridine is a pyridine derivative featuring a trifluoromethyl group at position 3 and a 2-amino-2-methylpropoxy substituent at position 2. Its molecular formula is C₁₀H₁₂F₃N₂O, with a molecular weight of 268.66 g/mol (CAS: 1115029-80-5) .

Properties

Molecular Formula |

C10H13F3N2O |

|---|---|

Molecular Weight |

234.22 g/mol |

IUPAC Name |

2-methyl-1-[3-(trifluoromethyl)pyridin-2-yl]oxypropan-2-amine |

InChI |

InChI=1S/C10H13F3N2O/c1-9(2,14)6-16-8-7(10(11,12)13)4-3-5-15-8/h3-5H,6,14H2,1-2H3 |

InChI Key |

IYQPJMLUGZQVJQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(COC1=C(C=CC=N1)C(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-2-methylpropoxy)-3-(trifluoromethyl)pyridine typically involves the reaction of 2-chloro-3-(trifluoromethyl)pyridine with 2-amino-2-methylpropanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the substitution of the chlorine atom with the amino group. The reaction is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-2-methylpropoxy)-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amines or other reduced products.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce various amines.

Scientific Research Applications

2-(2-Amino-2-methylpropoxy)-3-(trifluoromethyl)pyridine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and protein binding.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Amino-2-methylpropoxy)-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins or enzymes, affecting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially disrupt cellular processes.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The trifluoromethyl-pyridine scaffold is common in medicinal and agrochemical research. Below is a comparison with key analogs:

Key Observations :

- Electron-withdrawing groups (e.g., CF₃, Cl) enhance stability and resistance to metabolic degradation.

- Amino-alkoxy substituents (as in the target compound) may improve solubility compared to halogenated analogs but could complicate synthesis due to steric hindrance .

- Bromo substituents (e.g., in CAS 79456-34-1) facilitate further functionalization via cross-coupling reactions, making them versatile intermediates .

Physicochemical Properties

Biological Activity

2-(2-Amino-2-methylpropoxy)-3-(trifluoromethyl)pyridine is a compound with notable structural characteristics, including a pyridine ring substituted with a trifluoromethyl group and an aminoalkyl ether. This unique configuration contributes to its diverse biological activities and potential therapeutic applications. Research has indicated its relevance in fields such as pharmaceuticals and agrochemicals, particularly for its anti-inflammatory and anti-cancer properties.

The molecular formula of 2-(2-Amino-2-methylpropoxy)-3-(trifluoromethyl)pyridine is C10H14ClF3N2O. The trifluoromethyl group enhances its electrophilic character, which is crucial for its reactivity and interaction with biological systems. The compound's ability to participate in nucleophilic substitution reactions further expands its utility in medicinal chemistry.

| Property | Details |

|---|---|

| Molecular Formula | C10H14ClF3N2O |

| Functional Groups | Pyridine ring, trifluoromethyl group, aminoalkyl ether |

| Electrophilic Character | Enhanced due to trifluoromethyl substitution |

Biological Activity

Research has shown that compounds containing trifluoromethylpyridine structures often exhibit significant biological activities. Specifically, 2-(2-Amino-2-methylpropoxy)-3-(trifluoromethyl)pyridine has been studied for:

- Anti-inflammatory Effects : The compound demonstrates potential in reducing inflammation through various pathways.

- Anti-cancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation by interacting with specific molecular targets, including enzymes and receptors involved in tumor growth.

Interaction Studies

Interaction studies focus on the compound's binding affinity to molecular targets. Techniques commonly employed include:

- Molecular Docking : Used to predict how the compound interacts with target proteins.

- Enzyme Inhibition Assays : Assess the effectiveness of the compound in inhibiting specific enzymes related to disease pathways.

Case Studies

- Anti-cancer Research : A study highlighted the compound's effectiveness against specific cancer cell lines, showing a dose-dependent inhibition of cell growth. The mechanism was attributed to the compound's ability to induce apoptosis in malignant cells.

- Inflammatory Response Modulation : Another case study investigated its effects on inflammatory markers in vitro, revealing a significant reduction in cytokine production when treated with varying concentrations of the compound.

Synthesis Methods

The synthesis of 2-(2-Amino-2-methylpropoxy)-3-(trifluoromethyl)pyridine can be achieved through several methods, including:

- Nucleophilic Substitution Reactions : Utilizing appropriate precursors to introduce the aminoalkyl ether functionality.

- Trifluoromethylation Techniques : Employing reagents that selectively add trifluoromethyl groups to the pyridine ring.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.